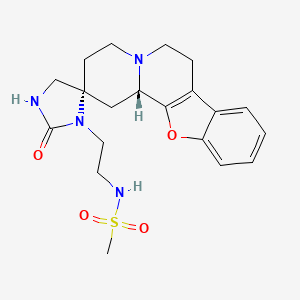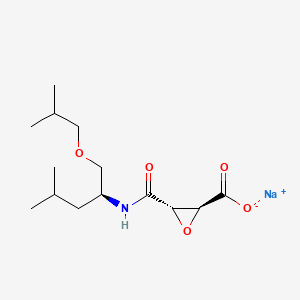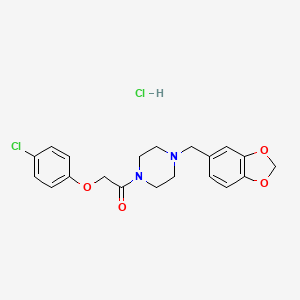
WS 7528
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WS 7528 is a chemical compound belonging to the class of dihydroflavonols These compounds are known for their diverse biological activities and are often found in various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WS 7528 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone precursors, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction parameters, leading to consistent production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
WS 7528 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to the formation of various ethers or esters.
Aplicaciones Científicas De Investigación
WS 7528 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer activities are being explored in various preclinical studies.
Industry: The compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of WS 7528 involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (2S,3S)-3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Uniqueness
The uniqueness of WS 7528 lies in its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different levels of antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
132147-69-4 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3/t8-,16+/m1/s1 |
Clave InChI |
GRHSSRUEUOYZIV-BCTVWOGZSA-N |
SMILES |
CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
SMILES isomérico |
C[C@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
SMILES canónico |
CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Apariencia |
Solid powder |
| 132147-69-4 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone BE 14348B BE 14348C BE-14348B BE-14348C WS 7528 WS-7528 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)
![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)





![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)




